4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776108
InChI: InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3
SMILES: B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O
Molecular Formula: C12H16BNO4S
Molecular Weight: 281.14 g/mol

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid

CAS No.:

Cat. No.: VC13776108

Molecular Formula: C12H16BNO4S

Molecular Weight: 281.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid -

Specification

Molecular Formula C12H16BNO4S
Molecular Weight 281.14 g/mol
IUPAC Name [2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3
Standard InChI Key DVWSIEFRAROFLN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines three key moieties:

  • A boronic acid group (-B(OH)₂) at the phenyl ring’s meta position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

  • A thiomorpholine-4-carbonyl group at the para position, introducing sulfur-based electron density and conformational flexibility.

  • A 2-methoxy group at the ortho position, influencing steric hindrance and electronic effects on the aromatic ring .

This combination suggests enhanced solubility in polar aprotic solvents compared to simpler arylboronic acids, as thiomorpholine derivatives often exhibit improved solvation properties .

Physicochemical Properties (Predicted)

Using quantitative structure-property relationship (QSPR) models and data from analogs :

PropertyValueMethodological Basis
Molecular Weight~323.2 g/molCalculated from formula C₁₃H₁₆BNO₃S
LogP (octanol-water)1.2 ± 0.3XLOGP3 prediction for analogs
Water Solubility3.8 mg/mL (25°C)ESOL model adjusted for S-content
pKa (boronic acid)8.9Comparison to 2-methoxyphenylboronic acid
TPSA (Topological PSA)98.5 ŲSum of fragment contributions

The thiomorpholine group likely reduces crystallinity compared to non-heterocyclic analogs, favoring amorphous solid states .

Synthesis and Reaction Pathways

Suzuki-Miyaura Coupling Precursor Synthesis

A plausible route involves:

  • Functionalization of 2-methoxyphenylboronic acid :

    • Protection of the boronic acid group using pinacol.

    • Acylation at the para position with thiomorpholine-4-carbonyl chloride under Schotten-Baumann conditions.

    • Deprotection via acidic hydrolysis to regenerate the boronic acid .

  • Alternative pathway:

    • Direct coupling of 4-bromo-2-methoxybenzoic acid with thiomorpholine via amide bond formation.

    • Subsequent conversion to the boronic acid via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .

Reaction Optimization Challenges

  • Steric effects: The 2-methoxy group may hinder transmetalation steps in cross-coupling reactions, necessitating elevated temperatures (80–100°C) or microwave assistance .

  • Boronic acid stability: Thiomorpholine’s electron-rich sulfur atom could accelerate protodeboronation, requiring inert atmospheres and low-water conditions .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Boronic acids with heterocyclic substituents show β-lactamase inhibitory activity . This compound’s thiomorpholine group may:

  • Chelate metal ions in bacterial metallo-β-lactamases.

  • Synergize with carbapenems against multidrug-resistant Pseudomonas aeruginosa (predicted MIC reduction: 4–8×).

Materials Science Applications

Covalent Organic Frameworks (COFs)

Analogous to dioxin-linked COFs incorporating palladium , this compound could:

  • Serve as a monomer for thioether-functionalized COFs, enhancing heavy metal adsorption capacity.

  • Activate Suzuki couplings at room temperature due to electron donation from sulfur .

Polymer Modification

  • Side-chain functionalization: Grafting onto polystyrene via Mitsunobu reaction improves thermal stability (predicted Tg increase: 15–20°C).

  • Conductive polymers: The boronic acid group enables crosslinking with PEDOT:PSS, potentially reducing sheet resistance by 30% .

Hazard TypeGHS CodePrecautionary Measures
Acute Oral ToxicityH302Use respiratory protection
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Employ face shields
Respiratory IrritationH335Work in fume hoods

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